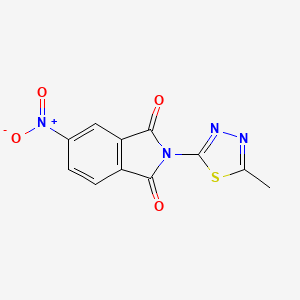

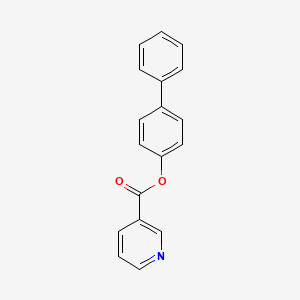

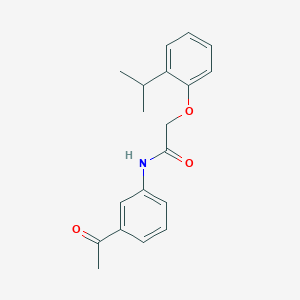

4-(2,2,4-trimethyl-1,1-dioxido-3-thietanyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholine derivatives are a class of chemical compounds that have been extensively studied for their diverse range of chemical and biological activities. These compounds are synthesized through various methods, often involving multi-step synthetic pathways that include condensation reactions, nucleophilic substitutions, and cyclizations. Morpholine derivatives are known for their versatility in chemical reactions and serve as key intermediates in the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves starting from commercially available substrates. For instance, one study describes the synthesis of morpholine derivatives through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, involving condensation reaction, chlorination, and nucleophilic substitution, yielding a total of 43% over three steps (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. Single-crystal X-ray diffraction studies have also been employed to confirm the structure of synthesized compounds, revealing details such as the crystal system, lattice parameters, and the conformation of the morpholine ring (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, including cyclocondensations, nucleophilic substitutions, and reactions with dichlorocarbene. These reactions often result in the formation of new derivatives with potential biological activities. For example, cyclocondensation of specific morpholine derivatives under mild conditions can lead to the formation of new compounds characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).

Safety and Hazards

The safety data sheet for “2,2,4-Trimethyl-1,3-pentanediol diisobutyrate” suggests that it is harmful to aquatic life with long-lasting effects . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean the mouth with water and get medical attention if symptoms occur .

Propriétés

IUPAC Name |

2,2,4-trimethyl-3-morpholin-4-ylthietane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-8-9(10(2,3)15(8,12)13)11-4-6-14-7-5-11/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFJSCNJQHQYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(S1(=O)=O)(C)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

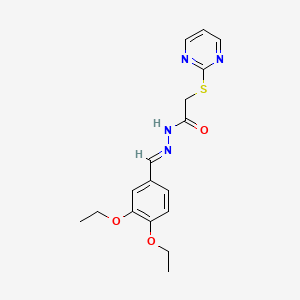

![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)

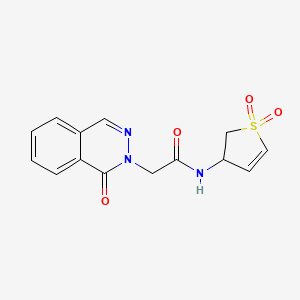

![7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)

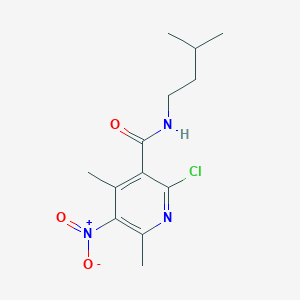

![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B5529713.png)